Sequence Identity with Human hnRNP A1 is Limited to 59% Within the RRM Domains
The P11/Hrb87F protein is often considered the Drosophila homolog of human hnRNP A1; however, quantitative sequence comparison reveals only 59% identity within the conserved RNA recognition motif (RRM) region spanning residues 19–191 . This level of divergence is substantial enough to confer distinct RNA-binding specificities and protein-protein interaction surfaces compared to human hnRNP A1, which would share >90% identity with its mammalian orthologs. Researchers requiring a Drosophila-specific hnRNP A1 model cannot substitute human recombinant hnRNP A1 without introducing cross-species sequence variability of >40% in key functional domains.
| Evidence Dimension | Amino acid sequence identity (RRM domain region) |
|---|---|
| Target Compound Data | P11/Hrb87F RRM domains (residues 19–191) |
| Comparator Or Baseline | Human hnRNP A1 (PDB: 1l3kA, template region 9–181): 59% sequence identity |
| Quantified Difference | Approximately 41% sequence divergence within the RRM domains relative to human hnRNP A1 |
| Conditions | Comparative protein structure modeling using ModBase; alignment of P48810.2 (Drosophila) vs. human hnRNP A1 template |
Why This Matters
A >40% sequence divergence in the RNA-binding domain means that RNA affinity, ligand specificity, and antibody cross-reactivity will differ measurably between Drosophila P11 and human hnRNP A1, making them non-interchangeable in biochemical assays.
